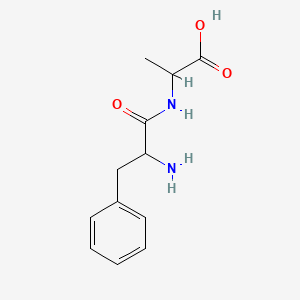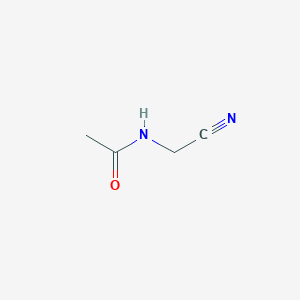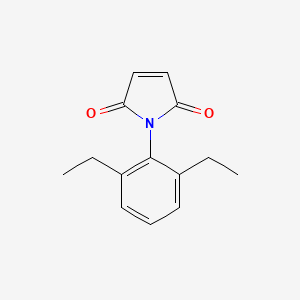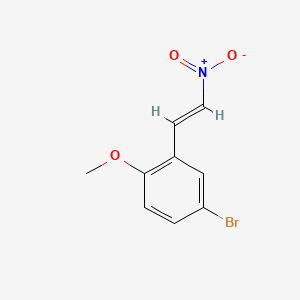
N-tert-Butyldibenzylamine
Übersicht
Beschreibung
N-tert-Butyldibenzylamine is a chemical compound with the molecular formula C18H23N and a molecular weight of 253.38 . It is also known by other names such as N,N-Dibenzyl tert-butylamine, N,N-Dibenzyl-2-methylpropane-2-amine, and N,N-Dibenzyl-tert-butylamine . It is used as an impurity of Terbutaline, a fast-acting bronchodilator and a β2 adrenergic receptor agonist used to treat asthma and premature labor .
Synthesis Analysis
The synthesis of N-tert-Butyldibenzylamine involves the reaction of nitriles (aryl, benzyl and sec-alkyl nitriles) with tert-butyl benzoate catalyzed by Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions . This process is efficient, mild, and inexpensive .Molecular Structure Analysis
The molecular structure of N-tert-Butyldibenzylamine can be analyzed using various tools such as MolView . The structure is related to acetylcholine, which contains a quaternary nitrogen group .Chemical Reactions Analysis
N-tert-Butyldibenzylamine can participate in various chemical reactions. For instance, it can be used in the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This reaction has a broad substrate scope and yields excellent results .Physical And Chemical Properties Analysis
N-tert-Butyldibenzylamine has a melting point of 68-70 °C and a boiling point of 142-145 °C (Press: 3 Torr). Its density is predicted to be 0.988±0.06 g/cm3 . It also has a pKa value of 8.09±0.50 (Predicted) .Wissenschaftliche Forschungsanwendungen
1. Design, Synthesis, and Characterization of Fully Zwitterionic, Functionalized Dendrimers
- Summary of Application : N-tert-Butyldibenzylamine is used in the synthesis of zwitterionic dendrimers, which are potential candidates for biomedical applications. These dendrimers are highly charged molecules with zero net charge, making them ideal for in vivo biomedical applications .
- Methods of Application : The synthesis of these dendrimers involves the design and optimization of charge-neutral carboxybetaine and sulfobetaine zwitterionic dendrimers . The dendrimers are then characterized using techniques such as nuclear magnetic resonance and gel permeation chromatography .
- Results or Outcomes : The study reported the successful synthesis and characterization of zwitterionic dendrimers. These dendrimers have found use in a wide variety of applications ranging from dyes to catalysts, and from magnetic resonance imaging (MRI) contrast agents to sensors for small molecules .
2. Nanogels of Methylcellulose Hydrophobized with N-tert-Butyldibenzylamine for Ocular Drug Delivery
- Summary of Application : N-tert-Butyldibenzylamine is used in the synthesis of nanogels for ocular drug delivery. These nanogels are designed to improve the topical ocular therapy by reducing dosage and frequency of administration .
- Methods of Application : The nanogels are synthesized by grafting side chains of poly (N-tert-butylacrylamide) (PNtBAm) on methylcellulose via cerium ammonium nitrate . The degree of hydrophobic modification can be controlled to tune the release profile of the entrapped compound .
- Results or Outcomes : The study reported the successful synthesis of nanogels with an entrapment efficiency of over 95% for Dexamethasone, a commonly used drug in ocular therapy. The release of the drug from the nanogels was found to be delayed by increasing the degree of grafting .
3. Nanogels of Methylcellulose Hydrophobized with N-tert-Butyldibenzylamine for Ocular Drug Delivery
- Summary of Application : N-tert-Butyldibenzylamine is used in the synthesis of nanogels for ocular drug delivery. These nanogels are designed to improve the topical ocular therapy by reducing dosage and frequency of administration .
- Methods of Application : The nanogels are synthesized by grafting side chains of poly (N-tert-butylacrylamide) (PNtBAm) on methylcellulose via cerium ammonium nitrate . The degree of hydrophobic modification can be controlled to tune the release profile of the entrapped compound .
- Results or Outcomes : The study reported the successful synthesis of nanogels with an entrapment efficiency of over 95% for Dexamethasone, a commonly used drug in ocular therapy. The release of the drug from the nanogels was found to be delayed by increasing the degree of grafting .
4. Alpha-metalated N,N-dimethylbenzylamine Rare-Earth Metal Complexes
- Summary of Application : N-tert-Butyldibenzylamine is used in the synthesis of organometallic lanthanide complexes, which are used in phosphorus-based catalytic reactions such as intermolecular hydrophosphination and hydrophosphinylation .
- Methods of Application : The synthesis of these complexes involves the alpha-metalation of N,N-dimethylbenzylamine .
- Results or Outcomes : The study reported the successful synthesis of organometallic lanthanide complexes. These complexes have been used in a variety of catalytic reactions .
5. Polydopamine-based Nanoreactors
- Summary of Application : N-tert-Butyldibenzylamine is used in the synthesis of polydopamine-based nanoreactors. These nanoreactors have shown exceptional promise as multifunctional materials due to their nanoscale dimensions and sub-microliter volumes for reactions of different systems .
- Methods of Application : The nanoreactors are synthesized by grafting side chains of poly(N-tert-butylacrylamide) on methylcellulose via cerium ammonium nitrate . The degree of hydrophobic modification can be controlled to tune the release profile of the entrapped compound .
- Results or Outcomes : The study reported the successful synthesis of nanoreactors with an entrapment efficiency of over 95% for Dexamethasone, a commonly used drug in ocular therapy. The release of the drug from the nanoreactors was found to be delayed by increasing the degree of grafting .
6. Anti-fungal Effects of Novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo
- Summary of Application : N-tert-Butyldibenzylamine is used in the synthesis of a novel antifungal compound. This compound has shown promising results against Candida spp., including several multidrug-resistant strains .
- Methods of Application : The compound is synthesized using a variety of chemical reactions, and its antifungal activity is tested using in vitro and in silico methods .
- Results or Outcomes : The study reported the successful synthesis of the compound and its potent antifungal activity. The compound exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp .
Eigenschaften
IUPAC Name |
N,N-dibenzyl-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-18(2,3)19(14-16-10-6-4-7-11-16)15-17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFYOXKDKHANSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184915 | |
| Record name | N-tert-Butyldibenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyldibenzylamine | |
CAS RN |
30923-82-1 | |
| Record name | N-(1,1-Dimethylethyl)-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30923-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyldibenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030923821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC151990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butyldibenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-butyldibenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Aminoacetylamino)acetylamino]-4-methylpentanoic acid](/img/structure/B1595827.png)










![4-[(4-Carboxyphenyl)carbamoylamino]benzoic acid](/img/structure/B1595847.png)

